头孢塞利硫酸盐

描述

Cefoselis sulfate is a fourth-generation cephalosporin antibiotic. It is widely used in Japan and China for the treatment of various gram-positive and gram-negative infections. This compound is particularly effective against respiratory and urinary tract infections .

科学研究应用

作用机制

头孢西利斯硫酸盐通过抑制细菌细胞壁合成发挥作用。 它靶向细菌细胞壁上的青霉素结合蛋白 (PBP),干扰肽聚糖合成的交联过程。 这导致细胞壁减弱,使细菌细胞易受渗透压的影响,最终导致细胞裂解和死亡 . 该化合物对 β-内酰胺酶的稳定性增强了其对耐药细菌菌株的疗效 .

生化分析

Biochemical Properties

Cefoselis sulfate plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . By binding to these proteins, cefoselis sulfate disrupts the cell wall synthesis process, leading to bacterial cell lysis and death. The compound exhibits strong activity against a wide range of bacteria, including Staphylococcus, Pseudomonas, Escherichia coli, and Klebsiella .

Cellular Effects

Cefoselis sulfate affects various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis, which is critical for bacterial survival . This inhibition leads to cell lysis and death in susceptible bacteria. Additionally, cefoselis sulfate has been shown to penetrate the blood-brain barrier, which can lead to central nervous system effects such as seizures in certain patients . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its antibacterial activity and the disruption of bacterial cell wall synthesis.

Molecular Mechanism

The molecular mechanism of cefoselis sulfate involves its binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane . This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan chains, which are crucial for maintaining cell wall integrity . As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death. Cefoselis sulfate’s ability to inhibit PBPs makes it effective against a broad spectrum of bacteria, including those resistant to other antibiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cefoselis sulfate have been observed to change over time. The compound is stable under standard laboratory conditions, but its antibacterial activity can decrease with prolonged exposure to light and heat . In in vivo studies, cefoselis sulfate has demonstrated efficacy in treating infections, but its long-term impact on cellular function and potential degradation products need to be studied further .

Dosage Effects in Animal Models

The effects of cefoselis sulfate vary with different dosages in animal models. At therapeutic doses, cefoselis sulfate effectively treats bacterial infections without significant adverse effects . At higher doses, the compound can cause toxic effects, including central nervous system toxicity and seizures . The threshold for these adverse effects varies depending on the animal model and the specific dosage used . It is essential to determine the optimal dosage to maximize efficacy while minimizing toxicity in clinical settings.

Metabolic Pathways

Cefoselis sulfate is involved in metabolic pathways related to its antibacterial activity. The compound is metabolized primarily in the liver, where it undergoes hydrolysis and other enzymatic reactions . The metabolites are then excreted through the kidneys. Cefoselis sulfate’s interaction with metabolic enzymes and cofactors can influence its efficacy and potential side effects . Understanding these metabolic pathways is crucial for optimizing dosage regimens and minimizing adverse effects.

Transport and Distribution

Cefoselis sulfate is transported and distributed within cells and tissues through various mechanisms. The compound can penetrate the blood-brain barrier, allowing it to reach the central nervous system . It is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion . Transporters and binding proteins play a role in the compound’s localization and accumulation within different tissues . Understanding these transport mechanisms is essential for predicting the compound’s distribution and potential effects in different organs.

Subcellular Localization

The subcellular localization of cefoselis sulfate is primarily within the bacterial cell wall, where it exerts its antibacterial effects . The compound targets penicillin-binding proteins on the bacterial cell membrane, disrupting cell wall synthesis and leading to cell lysis . In eukaryotic cells, cefoselis sulfate can localize to the central nervous system due to its ability to penetrate the blood-brain barrier . The compound’s subcellular localization is critical for understanding its mechanism of action and potential side effects.

准备方法

合成路线和反应条件

头孢西利斯硫酸盐的合成涉及多个步骤,包括关键中间体的形成。 其中一种方法涉及制备 7β-丁氧基酰氨基-3-[3-甲酰氨基-2-(甲酰氧基乙基)-1-吡唑啉鎓] 中间体 . 反应条件通常涉及使用特定的试剂和催化剂以确保所需的化学转化。

工业生产方法

头孢西利斯硫酸盐的工业生产通常采用大规模化学合成技术。 该工艺包括使用高效液相色谱 (HPLC) 进行纯化和验证 . 头孢西利斯硫酸盐在各种条件下的稳定性也是其生产中的关键因素 .

化学反应分析

反应类型

头孢西利斯硫酸盐会发生多种类型的化学反应,包括:

水解: 该反应在水溶液中发生,受 pH 值的影响.

氧化: 该化合物可以在特定条件下被氧化.

取代: 根据所用试剂,可以发生各种取代反应.

常见的试剂和条件

盐酸和氢氧化钠: 用于酸碱水解反应.

磷酸盐和醋酸盐缓冲液: 用于在反应过程中保持特定的 pH 值.

主要形成的产物

相似化合物的比较

头孢西利斯硫酸盐与其他第四代头孢菌素,如头孢匹林和头孢吡肟进行比较。 虽然所有这些化合物都具有相似的作用机制,但头孢西利斯硫酸盐因其增强的稳定性和对革兰氏阳性和革兰氏阴性细菌的广谱活性而独一无二 . 其他类似化合物包括:

- 头孢匹林

- 头孢吡肟

- 头孢噻肟

- 头孢曲松

属性

CAS 编号 |

122841-12-7 |

|---|---|

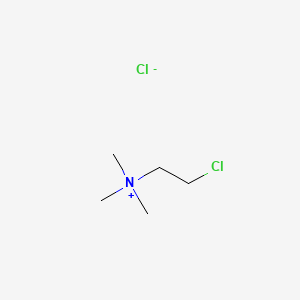

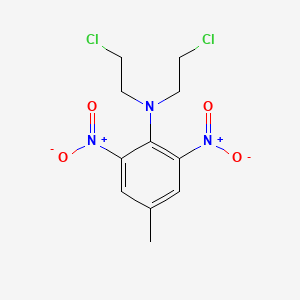

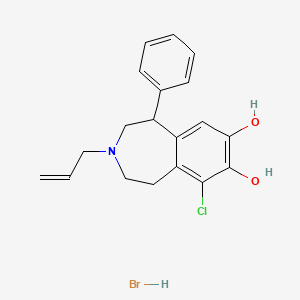

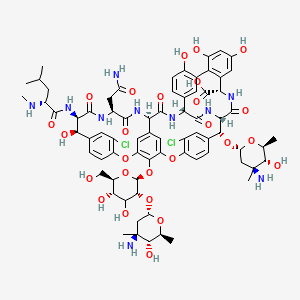

分子式 |

C19H24N8O10S3 |

分子量 |

620.6 g/mol |

IUPAC 名称 |

(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid |

InChI |

InChI=1S/C19H22N8O6S2.H2O4S/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;1-5(2,3)4/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32);(H2,1,2,3,4)/b24-12+;/t13-,17-;/m1./s1 |

InChI 键 |

PFMOESPYOJZCSI-WRBVYQNNSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.OS(=O)(=O)O |

手性 SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-].OS(=O)(=O)O |

规范 SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-].OS(=O)(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO. |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Winsef; (6R(6alpha7beta(Z)))7(((2Amino4thiazolyl)(methoxyimino)acetyl)amino)3((23dihydro2(2hydroxyethyl)3imino1Hpyrazol1yl)methyl)8oxo5Thia1azabicyclo(4.2.0)oct2ene2carboxylic acid sulfate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of cefoselis sulfate?

A1: Like other cephalosporins, cefoselis sulfate exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. This disruption weakens the bacterial cell wall, leading to cell lysis and death. []

Q2: What types of bacterial infections is cefoselis sulfate effective against?

A2: Cefoselis sulfate demonstrates efficacy against a broad spectrum of bacteria, including Gram-positive and Gram-negative strains. Research indicates its effectiveness in treating acute bacterial infections such as respiratory and urinary tract infections. [, ]

Q3: Are there any studies on the in vivo efficacy of cefoselis sulfate?

A3: Yes, research has investigated the pharmacokinetic profile of cefoselis sulfate in mice brains, suggesting its potential for treating intracranial infections. [] Additionally, a randomized controlled multicenter clinical trial demonstrated the efficacy and safety of cefoselis sulfate in treating acute bacterial infections, particularly respiratory and urinary tract infections, compared to ceftazidime. []

Q4: Has cefoselis sulfate been compared to other antibiotics for treating community-acquired pneumonia (CAP)?

A4: A clinical trial compared cefoselis sulfate to ceftazidime for treating moderate to severe CAP. The results indicated that cefoselis sulfate might be more effective and safer than ceftazidime for this indication. []

Q5: What is the molecular formula and weight of cefoselis sulfate?

A5: While the provided research excerpts don't explicitly state the molecular formula and weight of cefoselis sulfate, these details can be readily found in publicly available chemical databases and resources.

Q6: How is cefoselis sulfate typically characterized using spectroscopic techniques?

A6: Several analytical techniques are employed to characterize cefoselis sulfate. Studies have used ultraviolet (UV) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and Raman spectroscopy to confirm the chemical structure and assess the stability of cefoselis sulfate under various conditions. []

Q7: How stable is cefoselis sulfate in aqueous solutions?

A7: Research has extensively investigated the stability of cefoselis sulfate in aqueous solutions. Studies examined the influence of pH on its stability, observing that degradation follows pseudo-first-order kinetics. [, ] Further research explored the stability of cefoselis sulfate in specific solutions like xylitol injection and dextran 40 glucose injection, demonstrating its stability for a certain period under specific conditions. [, ]

Q8: Can radiation be used to sterilize cefoselis sulfate without compromising its activity?

A8: A study investigated the radiostability of cefoselis sulfate in its solid state. The research found that a radiation dose of 25 kGy, typically used for sterilization, did not alter the chemical structure but did influence the antibacterial activity against some Gram-negative bacteria. []

Q9: What are some challenges in formulating cefoselis sulfate, and how are they addressed?

A9: While the provided abstracts don't directly address formulation challenges, one can infer from the compatibility studies that maintaining stability in various solutions is crucial. Research explored the compatibility of cefoselis sulfate with other drugs and solutions commonly used in clinical settings, including tinidazole injection, ambroxol hydrochloride injection, metronidazole injection, and omeprazole sodium. [, , , ]

Q10: What is the pharmacokinetic profile of cefoselis sulfate?

A10: Pharmacokinetic studies in healthy volunteers examined the drug's behavior after intravenous administration. Research established a sensitive and accurate HPLC method for determining cefoselis sulfate concentration in human serum, facilitating pharmacokinetic investigations. [, ] Additionally, a study in rabbits characterized the pharmacokinetics of cefoselis sulfate, observing dose-linear pharmacokinetics and first-order elimination. []

Q11: How is cefoselis sulfate metabolized and eliminated from the body?

A11: Although the provided research excerpts don't detail the metabolic pathways, studies measured the cumulative urinary excretion of cefoselis sulfate in rabbits. [] Further research is needed to elucidate the specific metabolic pathways involved.

Q12: What analytical methods are commonly used to quantify cefoselis sulfate?

A12: High-performance liquid chromatography (HPLC) is the predominant analytical technique employed for quantifying cefoselis sulfate in various matrices, including human serum, pharmaceutical formulations, and compatibility studies. [, , , , ] Different HPLC methods have been developed and validated for their intended purpose, ensuring accuracy, precision, and specificity. []

Q13: Are there any methods to detect impurities in cefoselis sulfate?

A13: Research explored a rapid detection method for condensation impurities in cefoselis sulfate using polystyrene-based gel chromatography. This method utilizes a specific type of column and mobile phase for effective separation and analysis. [] Another study focused on determining trifluoroacetic acid residue in cefoselis sulfate using ion chromatography. []

Q14: What are the common synthetic routes for producing cefoselis sulfate?

A14: The synthesis of cefoselis sulfate has been extensively researched. Studies explored different synthetic approaches, starting with 7-aminocephalosporanic acid (7-ACA) as a common starting material. [] One study focused on optimizing the synthesis of 5-amino-1-hydroxyethylpyrazole, a key intermediate in cefoselis sulfate production, highlighting the importance of efficient and cost-effective synthetic strategies. [, , ]

Q15: Has there been research on modifying the cefoselis sulfate structure to improve its properties?

A15: While the provided research excerpts don't specifically address structural modifications for improved properties, one study focused on preparing the delta3 isomer of cefoselis. [] This suggests ongoing research to explore potential advantages of specific isomers or structural variations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。